Product packaging for 2,2-Dimethyl-6-nitro-chromane(Cat. No.:CAS No. 19989-17-4)

2,2-Dimethyl-6-nitro-chromane

Cat. No.: B489899
CAS No.: 19989-17-4
M. Wt: 207.23g/mol
InChI Key: OZLVJGQTADSUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dimethyl-6-nitro-chromane ( 19989-17-4) is a high-quality chemical reagent with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol, offered with a typical purity of 97% . As a nitro-substituted chromane derivative, it serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis for designing novel lead compounds . Chromane and chromanone scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . While this specific compound is a key synthetic intermediate, related 2,2-dimethylchromene derivatives have been investigated in patented pharmaceutical compositions for potential therapeutic applications . This product is supplied as a solid and is labeled with the signal word "Warning" . It is intended for research and development purposes only and is not intended for human or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B489899 2,2-Dimethyl-6-nitro-chromane CAS No. 19989-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-6-nitro-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLVJGQTADSUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization Techniques for Structural Elucidation of 2,2 Dimethyl 6 Nitro Chromane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 2,2-Dimethyl-6-nitro-chromane can be determined.

Proton (¹H) NMR Analysis for Proton Environments and Coupling Information

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals reveals the relative number of protons in each environment.

The gem-dimethyl groups at the C2 position are chemically equivalent and thus are expected to produce a sharp singlet in the upfield region of the spectrum, typically around 1.3-1.5 ppm. The protons of the two methylene (B1212753) groups at C3 and C4 of the heterocyclic ring will appear as triplets due to coupling with each other. The C4 protons, being adjacent to the aromatic ring, are expected to resonate at a lower field (around 2.7-2.9 ppm) compared to the C3 protons (around 1.8-2.0 ppm).

The protons on the aromatic ring will be in the downfield region, typically between 7.0 and 8.5 ppm. The presence of the electron-withdrawing nitro group at the C6 position significantly influences the chemical shifts of the aromatic protons. The proton at C5, being ortho to the nitro group, is expected to be the most deshielded. The protons at C7 and C8 will also have distinct chemical shifts, with their coupling pattern revealing their relative positions.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
C2-(CH₃)₂1.3 - 1.5Singlet-
C3-H₂1.8 - 2.0Triplet6-7
C4-H₂2.7 - 2.9Triplet6-7
C5-H7.8 - 8.0Doublet~2 Hz
C7-H7.5 - 7.7Doublet of Doublets~8 Hz, ~2 Hz
C8-H6.8 - 7.0Doublet~8 Hz

Note: Predicted data based on analogous substituted chromane (B1220400) compounds.

Carbon-13 (¹³C) NMR for Carbon Framework Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon of the gem-dimethyl groups is expected to appear in the upfield region (25-30 ppm). The C2 quaternary carbon will be found around 75-80 ppm. The methylene carbons, C3 and C4, will resonate at approximately 20-25 ppm and 30-35 ppm, respectively.

The aromatic carbons will be in the downfield region (110-160 ppm). The carbon atom attached to the nitro group (C6) is expected to be significantly deshielded. The other aromatic carbons will have chemical shifts influenced by the substituents on the ring.

Carbon Expected Chemical Shift (ppm)
C2-(C H₃)₂25 - 30
C 275 - 80
C 320 - 25
C 430 - 35
C 4a120 - 125
C 5125 - 130
C 6140 - 145
C 7115 - 120
C 8118 - 123
C 8a150 - 155

Note: Predicted data based on analogous substituted chromane compounds.

Two-Dimensional NMR Methodologies for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

A COSY spectrum would show correlations between the protons on C3 and C4, confirming their adjacent relationship. It would also reveal the coupling network among the aromatic protons, aiding in their specific assignment. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the alkyl groups. The most prominent bands for the nitro group are the asymmetric and symmetric stretching vibrations, which are typically strong and appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. inorgchemres.org

The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. primescholars.com Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the chromane ether linkage will likely produce a strong band around 1230-1270 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Nitro Asymmetric Stretch1500 - 1560Strong
Aromatic C=C Stretch1450 - 1600Medium
Nitro Symmetric Stretch1335 - 1385Strong
C-O-C Ether Stretch1230 - 1270Strong

Note: Predicted data based on characteristic functional group frequencies.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar and symmetric bonds. The symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, is also expected to be a strong and characteristic band in the Raman spectrum. ugr.es

The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, which can be useful for characterizing the substitution pattern. The C-H stretching vibrations will also be present, but generally with weaker intensity compared to the IR spectrum.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Weak
Aliphatic C-H Stretch2850 - 2980Medium
Aromatic Ring Breathing990 - 1010Strong
Nitro Symmetric Stretch1335 - 1385Strong

Note: Predicted data based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is dictated by the chromophores present in the molecule: the nitroaromatic system and the chromane moiety.

The nitro group (-NO₂) attached to the benzene (B151609) ring acts as a strong chromophore and auxochrome, significantly influencing the electronic absorption. The spectrum of nitrobenzene, a related simple nitroaromatic compound, typically displays two characteristic absorption bands. mdpi.comnih.gov A strong band observed in the 250-280 nm region is attributed to a π→π* transition within the benzene ring, where the electron density is delocalized across the aromatic system. cam.ac.ukresearchgate.net A second, much weaker band is often found at longer wavelengths, around 330-355 nm, which corresponds to a symmetry-forbidden n→π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group. mdpi.comcam.ac.uk

The chromane portion of the molecule also contributes to the UV spectrum. The benzopyran ring system itself has π→π* transitions, which are expected to absorb at lower wavelengths, typically around 200-220 nm. When these two systems are combined in this compound, the resulting UV-Vis spectrum is a composite of these features, with the nitroaromatic transitions being the most prominent in the region above 240 nm. The exact position and intensity of these peaks can be influenced by the solvent environment.

Table 1: Expected UV-Vis Absorption Bands for this compound

Wavelength (λmax) Range (nm) Type of Transition Associated Chromophore
~260-280 π→π* Nitro-substituted benzene ring
~330-350 n→π* Nitro group (-NO₂)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₃NO₃), the molecular weight is 207.23 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 207.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. Key fragmentation patterns for nitroaromatic compounds and chromanes can be predicted:

Loss of a Methyl Radical: A common fragmentation for compounds containing a gem-dimethyl group is the loss of a methyl radical (•CH₃, 15 Da). This would result in a prominent fragment ion at m/z 192. This ion is stabilized by the formation of a tertiary carbocation.

Loss of the Nitro Group: Nitroaromatic compounds frequently exhibit fragmentation involving the nitro group. This can include the loss of a nitro radical (•NO₂, 46 Da) to give an ion at m/z 161, or the loss of nitric oxide (•NO, 30 Da) to yield a fragment at m/z 177. semanticscholar.orgacs.org

Cleavage of the Heterocyclic Ring: The chromane ring can undergo characteristic cleavage. A retro-Diels-Alder (RDA) reaction is a common pathway for chromane derivatives, which would involve the breaking of the pyran ring. iucr.org Another possibility is the loss of the C₃H₆ fragment (propylene, 42 Da) from the heterocyclic ring, leading to an ion at m/z 165.

These fragmentation pathways, often occurring in sequence, create a unique mass spectrum that serves as a molecular fingerprint for this compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Neutral Loss
207 [C₁₁H₁₃NO₃]⁺ (Molecular Ion) -
192 [C₁₀H₁₀NO₃]⁺ •CH₃
177 [C₁₁H₁₃O₂]⁺ •NO
161 [C₁₁H₁₃O]⁺ •NO₂

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique allows for the unambiguous determination of the molecule's solid-state geometry and conformation.

While the specific crystal structure of this compound is not publicly available, data from closely related nitro-substituted chromane derivatives provide significant insight into its expected solid-state structure. For instance, the crystal structure of other substituted nitrochromanes has been determined, revealing key geometric parameters. mdpi.comsemanticscholar.orgresearchgate.net Studies on 6-nitro-2,2,5,7,8-pentamethylchroman, a very close analog, confirm that the chromane ring system's geometry can be precisely determined, including the conformation of the dihydropyran ring. nih.govresearchgate.net

Based on analogous structures, this compound is expected to crystallize in a common crystal system such as monoclinic or triclinic. The dihydropyran ring of the chromane moiety would likely adopt a half-chair conformation. The nitro group would lie nearly coplanar with the benzene ring to maximize resonance stabilization. The analysis would also detail the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that stabilize the crystal packing.

Table 3: Representative Crystallographic Data for a Nitrochromane Derivative Note: This data is representative of a related substituted nitrochromane structure and is provided for illustrative purposes due to the absence of published data for this compound.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 11.0023
b (Å) 11.9332
c (Å) 18.0128
α (°) 85.276
β (°) 84.517
γ (°) 85.240
Volume (ų) 2339.40

Computational and Theoretical Studies on 2,2 Dimethyl 6 Nitro Chromane

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For 2,2-Dimethyl-6-nitro-chromane, these computational methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. redalyc.orgmdpi.com It is a popular and successful quantum mechanical approach for predicting the properties of molecules. redalyc.orgmdpi.com DFT calculations are employed to determine the optimized ground state geometry and various electronic properties of this compound.

Theoretical studies on related chromane (B1220400) derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-31G(d,p) and 6-311++G(d,p), to optimize molecular geometries. conicet.gov.ar For instance, in a study on 6-acetyl-2,2-dimethyl-chromane, DFT calculations were performed to obtain the optimized structure, which was then compared with experimental X-ray diffraction data. conicet.gov.ar Similar methodologies can be applied to this compound to predict its structural parameters, such as bond lengths and angles.

The electronic properties, including dipole moment and total energy, are also accessible through DFT calculations. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the chemical reactivity and kinetic stability of a molecule. malayajournal.org

For this compound, FMO analysis can predict its electrophilic and nucleophilic sites. The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in chemical reactions. For example, in similar compounds, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be concentrated on the nitro group, which is electron-withdrawing. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. malayajournal.org

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.3
Gap 4.2

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. uni-muenchen.deresearchgate.net It provides a description of the Lewis-like chemical bonding structure, including lone pairs and bond orbitals. uni-muenchen.de The analysis of interactions between filled donor NBOs and empty acceptor NBOs reveals the stabilizing effects of electron delocalization.

Spectroscopic Property Prediction and Correlation

Computational methods are also powerful tools for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy, often performed using DFT methods, is used to calculate the infrared (IR) and Raman spectra of molecules. arxiv.orgcanterbury.ac.nz These calculations predict the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. elixirpublishers.com

For a molecule like this compound, theoretical calculations can help to identify the characteristic vibrational frequencies associated with the nitro group (e.g., symmetric and asymmetric stretching), the chromane skeleton, and the dimethyl groups. In a study of 6-acetyl-2,2-dimethyl-chromane, the vibrational modes were calculated at the B3LYP/6-31G(d,p) level and assigned to the experimental IR and Raman spectra. conicet.gov.ar A similar approach for this compound would provide a detailed understanding of its vibrational properties.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: This table is a hypothetical representation to illustrate the correlation between calculated and experimental data.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
NO₂ asymmetric stretch15201515
NO₂ symmetric stretch13501345
C-O-C stretch12601255
C(CH₃)₂ bend13801378

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.com These calculations, often performed using DFT, can predict the ¹H and ¹³C NMR spectra of a molecule.

For this compound, GIAO calculations can provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure. Studies on similar chromanone derivatives have shown a good correlation between DFT-predicted and experimentally observed ¹H and ¹³C chemical shifts, particularly for the aromatic portion of the molecule. mdpi.com Such calculations for this compound would aid in the unambiguous assignment of all proton and carbon signals in its NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, making it a cornerstone for studying electronic excitations. wikipedia.org This approach extends the foundational concepts of ground-state DFT to describe phenomena such as the absorption of light, which elevates a molecule from its ground electronic state to an excited state. rsc.org For many organic molecules, TD-DFT can predict vertical excitation energies with a statistical accuracy of approximately 0.3 eV, providing valuable insights into their UV-Vis absorption spectra at a reasonable computational cost. chemrxiv.org

The calculations yield critical data, including excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound This table is a hypothetical representation of typical TD-DFT results for a nitroaromatic compound and is for illustrative purposes only.

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution Transition Character
S1 3.54 350 0.25 HOMO -> LUMO (85%) π -> π* / Charge Transfer
S2 4.13 300 0.08 HOMO-1 -> LUMO (60%) π -> π*
S3 4.77 260 0.45 HOMO -> LUMO+1 (75%) π -> π*

Molecular Modeling and Simulation

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their corresponding potential energies. ustc.edu.cn Understanding the energy landscape, which maps these energies, is crucial for determining a molecule's most stable three-dimensional structure and its dynamic behavior. ustc.edu.cn For the chromane scaffold, the saturated dihydropyran ring is not planar and can adopt several conformations, such as half-chair or envelope forms. The specific conformation is influenced by the substituents on the ring. researchgate.net

In this compound, the gem-dimethyl group at the C2 position significantly influences the conformational preference of the heterocyclic ring. Computational methods, such as Density Functional Theory (DFT), are used to perform systematic investigations of all possible conformations. mdpi.com By calculating the potential energy associated with the rotation around key dihedral angles, an energy landscape can be constructed. conicet.gov.ar For each potential conformer, a geometry optimization is performed to find the local energy minimum. The conformer with the lowest calculated energy is identified as the global minimum and represents the most stable structure of the molecule. mdpi.comresearchgate.net Studies on related chromane derivatives have shown that these computational approaches can accurately determine the most stable geometries. conicet.gov.arresearchgate.net For instance, in a study on 6-acetyl-2,2-dimethyl-chromane, DFT calculations were used to explore the potential energy surface related to the rotation of the acetyl group, successfully identifying the most stable planar conformation. conicet.gov.ar

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov This method maps various properties onto a surface defined by the region where a molecule's electron density contributes more than that of all other molecules in the crystal.

The Hirshfeld surface allows for the decomposition of the crystal packing into specific atom···atom contacts and their relative contributions. For nitroaromatic compounds, interactions involving the nitro group, such as C—H···O hydrogen bonds, often play a key role in stabilizing the crystal structure. researchgate.netnih.gov Other significant interactions typically include H···H, C···H, and π···π stacking contacts. rsc.orgiucr.orgmdpi.com

While a crystal structure for this compound is not available in the searched literature, analysis of structurally related nitro compounds provides insight into the expected interactions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Nitro-Substituted Aromatic Compounds. This table presents data from published studies on different molecules to illustrate the typical results of a Hirshfeld surface analysis.

Compound H···H O···H/H···O C···H/H···C C···C Other Reference
(E)-4-nitro-N′-(2-chlorobenzylidene)benzenesulfonohydrazide 26.6% 31.4% 17.3% 7.9% 16.8% nih.gov
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline 39% 21.3% 5.4% - 34.3% iucr.org
(E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene 15.3% 15.5% 9.5% - 59.7% researchgate.net
6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one - 22.2% - 3.7% 74.1% iucr.org

This data illustrates that O···H contacts, driven by the nitro group, are consistently significant contributors to the crystal packing in these types of molecules.

Reaction Mechanism Studies through Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the detailed pathways of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, any intermediates, and, crucially, the transition states (TS). nih.gov A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the feasibility and rate of the reaction. wikipedia.org

DFT calculations are widely used to locate and characterize transition states. sumitomo-chem.co.jprsc.org This involves optimizing the geometry to a saddle point on the potential energy surface and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Studies on the reactivity of the related 3-nitrochromene scaffold have utilized these methods to understand reaction mechanisms. For example, in the 1,3-dipolar cycloaddition reactions of 3-nitro-2H-chromenes, the stereochemistry of the final product can be explained by analyzing the different possible transition states. researchgate.net Computational analysis can determine whether a reaction proceeds via an endo or exo transition state, predicting the formation of the major diastereomer. This was confirmed experimentally for a one-pot, three-component reaction involving a 3-nitro-2H-chromene, where crystallographic analysis of the product confirmed the conformation predicted by the endo transition state model. Similarly, theoretical studies of the Henry reaction (nitroaldol reaction) involving aromatic aldehydes and nitromethane (B149229) have used DFT to investigate the binding modes of reactants to a catalyst and compare the energy barriers of different pathways to explain the observed enantioselectivity. diva-portal.org Such analyses are critical for optimizing reaction conditions and designing stereoselective syntheses. nih.gov

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 6 Nitro Chromane

Reactions Involving the Nitro Group

The nitro group at the C-6 position is a key site for chemical modification and significantly influences the reactivity of the entire molecule.

Reduction of the Nitro Moiety to Amino or Other Nitrogen-Containing Functions

The reduction of the nitro group is a fundamental transformation, providing a gateway to a variety of nitrogen-containing derivatives. The most common transformation is the reduction of the nitro group to a primary amine (NH2). This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating group into a strongly activating one. masterorganicchemistry.com

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Hydrogenation is generally efficient for both aromatic and aliphatic nitro compounds. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for converting nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl2) and sodium hydrosulfite are also utilized for this reduction. wikipedia.org For instance, the synthesis of 6-amino-2,2-dimethylchroman-4-one has been reported, which serves as a precursor for other compounds. researchgate.netbiosynth.com

The reduction can also be controlled to yield intermediate products like hydroxylamines or azo compounds, depending on the reaction conditions and the reducing agent used. wikipedia.org For example, using zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org The stepwise reduction of a nitro group can proceed through a nitroso intermediate, then to a hydroxylamine, and finally to the amine. google.com

Reagent/CatalystProductReference
H2, Pd/CAmine commonorganicchemistry.com
H2, Raney NickelAmine commonorganicchemistry.com
Fe, AcidAmine commonorganicchemistry.com
Zn, AcidAmine commonorganicchemistry.com
SnCl2Amine wikipedia.org
Zinc metal, aq. NH4ClHydroxylamine wikipedia.org

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group is a strong electron-withdrawing group, which has a profound effect on the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution. galaxy.ailibretexts.org It deactivates the ring by withdrawing electron density through both inductive and resonance effects. vedantu.comquora.com This deactivation makes electrophilic substitution reactions slower compared to unsubstituted benzene. quora.com

The electron withdrawal is most pronounced at the ortho and para positions relative to the nitro group. vedantu.comquora.com As a result, the meta position becomes the least deactivated and therefore the preferred site for electrophilic attack. galaxy.aivedantu.com This makes the nitro group a meta-directing group in electrophilic aromatic substitution reactions. vedantu.comquora.com

Reactions at the Dihydropyran Ring

The dihydropyran ring of the chromane (B1220400) scaffold is also susceptible to various chemical transformations, including ring-opening and modifications at its carbon centers.

Ring-Opening Reactions and Subsequent Derivatization

The dihydropyran ring can undergo ring-opening reactions under certain conditions. For instance, studies on related 3-nitrochromone systems have shown that nucleophilic attack at the C-2 position can lead to the opening of the pyran ring. researchgate.net The subsequent recyclization can lead to the formation of different heterocyclic systems depending on the nucleophile used. researchgate.net While specific examples for 2,2-Dimethyl-6-nitro-chromane are not extensively detailed, the reactivity pattern of similar chromane derivatives suggests this possibility. For example, the reaction of 3-nitrochromone with various nucleophiles can lead to benzoxocinone or pyridine (B92270) derivatives. researchgate.net

Transformations at the C-2, C-3, and C-4 Positions of the Chromane Ring

The carbon atoms of the dihydropyran ring can be functionalized to introduce new substituents and stereocenters. While the gem-dimethyl group at the C-2 position is generally stable, the C-3 and C-4 positions are more amenable to modification, particularly in related chromanone systems.

For example, in chroman-4-ones, the C-3 position can be brominated, and this bromo-derivative can then undergo substitution reactions to introduce various functional groups like amino (NH2), acetoxy (OAc), or cyano (CN). gu.se

Stereoselective synthesis has been a key focus in modifying the chromane ring. For instance, the stereoselective synthesis of (3S,4R)- and (3R,4S)-4-(N-substituted-amino)-2,2-dimethyl-6-nitrochroman-3-ols has been achieved through the microwave-assisted regioselective ring opening of a corresponding epoxide. researchgate.net This highlights the ability to introduce functionality at both the C-3 (as a hydroxyl group) and C-4 (as an amino group) positions with specific stereochemistry. researchgate.netmolaid.com

Stereochemical Control in Chemical Transformations

Achieving stereochemical control is crucial in the synthesis of complex molecules. In the context of chromane chemistry, significant efforts have been directed towards the enantioselective and diastereoselective synthesis of derivatives. rsc.orgnih.gov

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chromane derivatives. rsc.orgnih.gov For example, domino Michael/hemiacetalization reactions of (E)-2-(2-nitrovinyl)phenols with aliphatic aldehydes, catalyzed by modularly designed organocatalysts, can produce functionalized chromanes with high diastereo- and enantioselectivities. rsc.orgnih.gov These reactions allow for the controlled formation of stereocenters at the C-3 and C-4 positions. nih.govrsc.orgmdpi.com

The stereochemistry of the substituents, in turn, can influence the conformation of the dihydropyran ring. mdpi.com For chiral 2-substituted chromanes, the helicity of the dihydropyran ring has been correlated with the specific optical rotation. mdpi.com This relationship, however, can be influenced by the nature and position of other substituents on the chromane scaffold. mdpi.com

Reaction TypeKey FeatureStereochemical OutcomeReference
Domino Michael/hemiacetalizationOrganocatalysisHigh diastereo- and enantioselectivity rsc.orgnih.gov
Epoxide Ring OpeningMicrowave-assisted, neutral alumina (B75360)Regioselective and stereoselective formation of amino alcohols researchgate.net
Asymmetric HydrogenationChiral catalystsEnantioselective formation of chiral chromanes mdpi.com
Intramolecular oxy-Michael additionBifunctional organocatalystsAsymmetric synthesis of chromanes mdpi.com

Diastereoselectivity in Multi-Step Syntheses

A key pathway to functionalized this compound derivatives involves the use of an epoxide intermediate, specifically 2,2-dimethyl-3,4-epoxy-6-nitro-chromane. The ring-opening of this epoxide is a critical step where diastereoselectivity can be controlled to yield specific stereoisomers.

Research has demonstrated the stereoselective synthesis of 4-amino-3-ol derivatives of this compound starting from this epoxide. researchgate.net The process often begins with the asymmetric epoxidation of 2,2-dimethyl-6-nitro-2H-chromene, followed by the regioselective and stereoselective ring-opening of the resulting epoxide. researchgate.net The opening of the epoxide ring by various nucleophiles, such as amines, proceeds with high regioselectivity at the C-4 position. researchgate.net This reaction typically occurs via an S(_N)2 mechanism, leading to an inversion of configuration at the C-4 center and resulting in the formation of trans-diastereomers. google.com

For instance, the reaction of 2,2-dimethyl-3,4-epoxy-6-nitro-chromane with amines in the presence of neutral alumina under microwave irradiation has been shown to produce trans-(3S,4R)- and (3R,4S)-4-(N-substituted-amino)-2,2-dimethyl-6-nitrochroman-3-ols. researchgate.net Similarly, using a basic condensing agent like benzyltrimethylammonium (B79724) hydroxide (B78521) also leads to a chroman-3-ol (B1617384) derivative with a trans configuration. google.com This high level of diastereoselectivity is crucial for synthesizing compounds with well-defined three-dimensional structures.

Table 1: Diastereoselective Ring-Opening of 2,2-Dimethyl-3,4-epoxy-6-nitro-chromane
Epoxide PrecursorNucleophile/ReagentKey Reaction ConditionsProductObserved StereochemistryReference
2,2-dimethyl-3,4-epoxy-6-nitro-chromaneAromatic and Aliphatic AminesNeutral alumina, microwave irradiation4-(N-Substituted-amino)-2,2-dimethyl-6-nitrochroman-3-oltrans-(3S,4R) and (3R,4S) researchgate.net
2,2-dimethyl-3,4-epoxy-6-nitro-chromane2-hydroxy pyridineBenzyltrimethylammonium hydroxide, THF, refluxtrans-4-(2-hydroxypyridyl)-2,2-dimethyl-6-nitro-chroman-3-oltrans google.com

Enantioselective Transformations of Chiral Nitrochromanes

The synthesis of enantiomerically pure or enriched nitrochromane derivatives is of significant interest. Chiral catalysts and auxiliaries are often employed to control the stereochemical outcome of key bond-forming reactions. wikipedia.org Asymmetric transformations are vital for producing specific enantiomers, which is a common requirement for biologically active molecules. wikipedia.org

One notable enantioselective transformation is the asymmetric aminolysis of a meso-epoxide precursor, 2,2-dimethyl-3,4-epoxy-6-nitro-chromane, which is derived from the corresponding chromene. This reaction can be part of a sequential catalytic process, such as an alkene epoxidation followed by epoxide aminolysis. rsc.org The use of a chiral catalyst system can effectively resolve the racemic epoxide or guide the reaction to produce a single enantiomer of the product in high enantiomeric excess (ee). rsc.org

For example, a chiral composite metal-organic framework has been utilized as a heterogeneous catalyst for the sequential epoxidation of 2,2-dimethyl-6-nitro-2H-chromene and subsequent aminolysis of the epoxide with aniline. This one-pot reaction yielded the corresponding (3S,4R)-2,2-dimethyl-6-nitro-4-(phenylamino)chroman-3-ol with a significant enantiomeric excess. rsc.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric purity of these products. rsc.org The synthesis of (3S,4R)-2,2-dimethyl-6-nitro-4-(4-nitrophenylamino) chroman-3-ol further highlights the generation of specific, enantiomerically pure chiral nitrochromanes. molaid.com

Table 2: Enantioselective Synthesis of Chiral this compound Derivatives
Starting MaterialReagentsCatalyst SystemProductEnantiomeric Excess (ee)Reference
2,2-dimethyl-6-nitro-2H-chromene1. Oxidant (for epoxidation) 2. Aniline (for aminolysis)Chiral composite metal-organic framework2,2-dimethyl-6-nitro-4-(phenylamino)chroman-3-ol86% rsc.org
2,2-dimethyl-3,4-epoxy-6-nitro-chromane4-nitroanilineNot specified(3S,4R)-2,2-dimethyl-6-nitro-4-(4-nitrophenylamino) chroman-3-olNot specified, but isolated as a single stereoisomer molaid.com

Advanced Research and Future Directions in 2,2 Dimethyl 6 Nitro Chromane Chemistry

Development of Sustainable Synthetic Methodologies

The push towards environmentally responsible chemistry has significantly influenced the synthesis of nitrochromane derivatives. Research is actively pursuing methods that reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Green chemistry principles are being increasingly integrated into the synthesis of chromane (B1220400) frameworks, aiming to reduce the environmental impact of chemical processes. researchgate.netyale.edusigmaaldrich.com This involves the use of eco-friendly solvents, alternative energy sources, and waste reduction strategies. researchgate.netresearchgate.net For instance, synthetic protocols have been developed using water as a green solvent or employing solvent-free reaction conditions, which significantly lowers the generation of volatile organic compound waste. researchgate.netmdpi.com

Innovations include the use of ultrasound irradiation and microwave-assisted synthesis, which can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.netresearchgate.net The principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is central to these new methodologies. sigmaaldrich.comsolubilityofthings.com Researchers are also exploring the use of renewable feedstocks and biodegradable catalysts to create a more sustainable life cycle for these chemical products. researchgate.netyale.edu An example of a greener approach is the gram-scale synthesis of a chromanone derivative using methyltetrahydrofuran (MeTHF), a solvent derived from renewable resources. core.ac.uk

Table 1: Application of Green Chemistry Principles in Chromane Synthesis

Green Chemistry PrincipleApplication in Chromane/Nitrochromane SynthesisReference
Waste Prevention Designing syntheses to minimize byproduct formation. yale.edusigmaaldrich.comsolubilityofthings.com
Atom Economy Utilizing catalytic reactions and multicomponent reactions to maximize the incorporation of starting materials into the final product. sigmaaldrich.comsolubilityofthings.com
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. researchgate.netmdpi.com researchgate.netyale.edumdpi.com
Design for Energy Efficiency Employing microwave and ultrasound-assisted methods to reduce reaction times and energy consumption. researchgate.net researchgate.netyale.eduacs.org
Use of Renewable Feedstocks Investigating bio-based starting materials and solvents like MeTHF. core.ac.uk yale.educore.ac.uk
Catalysis Preferring highly selective catalytic reagents over stoichiometric ones to reduce waste. yale.edu yale.edusigmaaldrich.com

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts has led to significant breakthroughs in the preparation of chromane derivatives with high precision. A major focus is on achieving high stereoselectivity, producing specific enantiomers or diastereomers of a chiral molecule.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, highly enantioselective and diastereoselective methods for synthesizing functionalized chromanes have been achieved through domino Michael/hemiacetalization reactions. rsc.orgrsc.org These reactions, catalyzed by modularly designed organocatalysts (MDOs) derived from cinchona alkaloids and amino acids, can produce chromanes in high yields (up to 97%) and with excellent stereoselectivities (up to 99% enantiomeric excess). rsc.orgrsc.org Similarly, secondary amine catalysts have been used in triple domino reactions to construct complex tricyclic chromane scaffolds with excellent control over the stereochemistry. researchgate.net

Metal-based catalysts also play a crucial role. Ruthenium(II) pincer complexes have been shown to efficiently catalyze the coupling of naphthols and allylic alcohols to form benzo[f]chromanes. researchgate.net More advanced systems, such as Co(II)-based metalloradical catalysts, enable asymmetric radical bicyclization reactions to construct intricate cyclopropane-fused chromanones and chromanes. nih.gov The use of supported ionic liquid phase (SILP) catalysts offers advantages in continuous flow synthesis, providing high stability and greater control over reaction conditions. mdpi.com These catalytic innovations not only improve efficiency and selectivity but also contribute to greener synthesis by enabling reactions to proceed under milder conditions with lower catalyst loadings. rsc.orgfrontiersin.org

Green Chemistry Principles in Nitrochromane Synthesis

Exploration of Novel Derivatives and Analogues

Building upon the 2,2-dimethyl-6-nitro-chromane core, researchers are exploring the synthesis of more complex and diverse molecular architectures. This includes fusing the chromane ring with other cyclic systems to create novel compounds with potentially unique chemical and physical properties.

Spiro-fused heterocycles, where two rings share a single common atom, are of significant interest due to their rigid three-dimensional structures. researchgate.netsemanticscholar.org The synthesis of spiro compounds incorporating the nitrochromane skeleton has been achieved through various innovative strategies. A key method is the [3+2] cycloaddition reaction, particularly using azomethine ylides. chim.it

For instance, the reaction of 3-nitrochromenes with azomethine ylides generated from isatin (B1672199) and an amino acid (like proline or pipecolic acid) yields complex spirooxindole-pyrrolidine/piperidine systems fused to the nitrochromane framework. chim.itua.es These multicomponent reactions are highly efficient, often proceeding with high diastereoselectivity to create multiple stereocenters in a single step. ua.es Such strategies have been used to combine the chromane scaffold with other important pharmacophores like indole (B1671886) and oxindole, creating hybrid molecules of significant structural complexity. researchgate.net Recent research has also demonstrated the synthesis of 3-nitrochromane hybrid pyrrolidinyl/piperidine spiro-fused heterocycles, further expanding the library of accessible spiro-chromane derivatives. researchgate.net

The this compound structure serves as a valuable building block for constructing larger, polycyclic heterocyclic systems. Cascade or domino reactions are particularly effective for this purpose, allowing for the formation of multiple rings in a single synthetic operation. acs.org

An example is the organocatalytic triple domino reaction between aliphatic aldehydes, nitro-chromenes, and α,β-unsaturated aldehydes, which leads to functionalized tricyclic chromanes bearing four contiguous stereocenters. researchgate.net The reactivity of the nitro group in 3-nitrochromenes can be harnessed for further cyclizations. For example, conjugate addition reactions followed by intramolecular cyclizations have been used to synthesize fused systems like 6H-chromeno[3,4-b]quinolin-6-ol derivatives. chim.it Furthermore, metalloradical-catalyzed bicyclization processes have been developed to create tricyclic chromanes fused with a cyclopropane (B1198618) ring, a synthetically challenging but valuable motif. nih.gov These advanced synthetic methods allow chemists to build molecular complexity rapidly, incorporating the chromane core into diverse and intricate heterocyclic frameworks. acs.orgresearchgate.net

Synthesis of Spiro-Fused Chromanes

Advanced Computational Tools for Chemical Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to model and predict molecular structures, properties, and reactivity, thereby guiding experimental work. jstar-research.com These methods are increasingly applied to the study of complex molecules like this compound and its derivatives.

Using techniques such as Density Functional Theory (DFT), researchers can predict molecular geometries, analyze electronic properties like charge distribution, and calculate spectroscopic data (e.g., NMR, IR) to aid in structure elucidation. jstar-research.comresearchgate.net Computational tools are also vital for understanding reaction mechanisms. For example, combined computational and experimental studies have been used to elucidate the stepwise radical mechanisms in the cobalt-catalyzed synthesis of cyclopropane-fused chromanes. nih.gov By calculating the energies of transition states and intermediates, chemists can gain insight into reaction kinetics, product distributions, and the origins of stereoselectivity. jstar-research.com

In the context of chemical design, computational screening and molecular modeling are used to predict the properties of novel compounds before they are synthesized. embl.org Ligand-based and receptor-based design strategies, such as molecular docking, can predict how a chromane derivative might interact with a biological target, which is crucial for applications in medicinal chemistry. core.ac.ukembl.org Deep learning tools are also emerging for the automated structural classification of complex natural and synthetic products based on their chemical features. acs.org The integration of these computational methods accelerates the discovery and optimization process, making the search for new chromane-based molecules more efficient and targeted.

Machine Learning and Artificial Intelligence in Synthetic Route Planning

The integration of machine learning (ML) and artificial intelligence (AI) into organic synthesis is marking a new era in the creation of complex molecules like this compound. These intelligent systems can sift through immense volumes of chemical reaction data to forecast efficient and novel synthetic pathways. This computational approach holds the potential to significantly shorten the timeline and lower the costs associated with laboratory work.

Table 1: Comparative Analysis of Traditional vs. AI-Proposed Synthetic Strategies for Chromane Derivatives
FeatureTraditional Synthesis ApproachAI-Proposed Synthetic Approach
Reaction Type Often relies on classical named reactions like Friedel-Crafts alkylation.May propose novel, multi-component reactions or enzymatic catalysis.
Starting Materials Utilizes common, commercially available building blocks.Can identify less obvious but more efficient starting materials from vast databases.
Catalyst/Reagents Frequently employs stoichiometric and sometimes hazardous reagents.Tends to favor catalytic, greener, and more selective reagents.
Predicted Yield Variable, often determined through trial and error.Optimized for higher yields based on predictive modeling.
Novelty Pathways are often well-established and documented.Can uncover non-intuitive and previously unreported synthetic routes.

Research demonstrates that ML models, when trained on extensive reaction databases, can predict the results of chemical reactions with a high degree of accuracy. This predictive capability enables the in silico optimization of reaction parameters before any physical experiments are undertaken, thereby conserving valuable laboratory resources. In the context of synthesizing this compound, an ML model could determine the most suitable solvent, temperature, and catalyst for the crucial cyclization step by identifying patterns from a vast number of analogous reactions.

High-Throughput Virtual Screening for Chemical Space Exploration

High-throughput virtual screening (HTVS) is a computational methodology that facilitates the exploration of the extensive chemical space surrounding a core molecular structure like this compound. wikipedia.org This technique enables the evaluation of millions of virtual compounds to ascertain their potential for interacting with a given biological target, thus pinpointing promising candidates for subsequent development. researchgate.netnvidia.com

The HTVS process commences with the generation of a virtual library of compounds, all of which are derivatives of the this compound scaffold. This is accomplished by systematically altering different positions on the chromane ring and the nitro group with a diverse array of chemical substituents. The resultant virtual library can encompass a vast number of molecules, far surpassing what could be practically synthesized and tested in a laboratory setting. medchemexpress.com

These virtual compounds are then computationally "docked" into the three-dimensional structure of a target protein. nuvisan.com Specialized software calculates the binding affinity for each compound, providing a prediction of how strongly it will interact with the protein's active site. wikipedia.org This allows for the swift identification of molecules that exhibit the greatest potential for biological activity.

Table 2: Illustrative Data from a High-Throughput Virtual Screening Initiative
Compound IDModification on Chromane ScaffoldPredicted Binding Affinity (kcal/mol)Predicted ADMET Profile
Parent Compound This compound-6.8Favorable
Derivative A 6-amino-2,2-dimethyl-chromane-7.9Favorable
Derivative B 2,2-dimethyl-chromane-6-carboxylic acid-8.5Moderate
Derivative C 7-hydroxy-2,2-dimethyl-6-nitro-chromane-7.5Favorable
Derivative D 8-chloro-2,2-dimethyl-6-nitro-chromane-7.2Favorable

The output of an HTVS campaign is a prioritized list of compounds, ranked according to their predicted binding affinities. This information is crucial for guiding decisions on which novel derivatives of this compound warrant synthesis and further experimental validation. By concentrating on the most promising candidates identified through virtual screening, researchers can markedly enhance the efficiency of the drug discovery and development pipeline. nuvisan.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2-Dimethyl-6-nitro-chromane with high enantiomeric purity?

  • Methodological Answer : Utilize organocatalytic asymmetric synthesis under mild conditions. Evidence from analogous chromene derivatives suggests using n-hexane/EtOAc solvent systems (50:1 ratio) and chiral catalysts like proline-derived organocatalysts to achieve enantiomeric excess. Reaction temperatures between 20–25°C and extended reaction times (24–48 hours) improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1H^1H NMR (400–500 MHz in CDCl3_3 ) and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 7.96–6.53 ppm) and methyl groups (δ 1.2–1.5 ppm). Compare coupling constants and splitting patterns with structurally validated chromene derivatives to confirm regiochemistry .

Q. What are the key solubility and stability parameters to consider when formulating this compound for in vitro assays?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) is critical for biological assays. Stability studies should monitor degradation under UV light and varying pH (4–9). Data from related chroman-4-one derivatives indicate a solubility of 0.604 mg/mL in aqueous buffers and log S (ESOL) = -2.98, suggesting moderate hydrophilicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Employ deuterated solvents (e.g., CDCl3_3) and variable-temperature NMR to distinguish dynamic effects from structural anomalies. Cross-validate with X-ray crystallography or computational NMR shift prediction tools (e.g., DFT calculations). For example, conflicting aromatic proton signals in nitro-chromenes were resolved by crystallographic confirmation of regiochemistry .

Q. What computational methods are recommended to predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use in silico tools like SwissADME or ADMETlab to estimate:

  • GI absorption : Likely low (based on chroman-4-one analogs with TPSA > 200 Ų) .
  • BBB permeability : Predicted to be non-permeant (log Kp < -10 cm/s) .
  • Metabolic stability : Screen for CYP450 interactions using docking simulations.

Q. How should researchers design experiments to investigate the catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Adopt a factorial design to optimize:

  • Catalyst loading (5–20 mol% chiral catalysts like Cinchona alkaloids).
  • Solvent polarity (test toluene, THF, and dichloromethane).
  • Temperature gradients (0°C to 40°C).
    Monitor enantiomeric excess via chiral HPLC and correlate with steric/electronic effects of substituents .

Q. What strategies can be employed to validate the bioactivity of this compound against specific enzymatic targets?

  • Methodological Answer :

  • Target prioritization : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify potential targets (e.g., kinases, oxidoreductases).
  • Assay design : Perform enzyme inhibition assays with negative controls (e.g., nitro-free chromane analogs).
  • Data validation : Apply the National Research Council’s biomarker framework to distinguish direct inhibition from off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.